Trimethylamine N-oxide-d9

Descripción

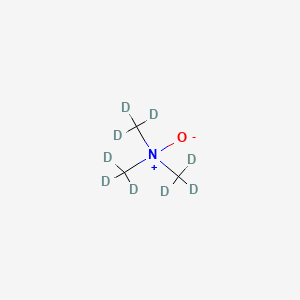

Structure

3D Structure

Propiedades

IUPAC Name |

1,1,1-trideuterio-N,N-bis(trideuteriomethyl)methanamine oxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9NO/c1-4(2,3)5/h1-3H3/i1D3,2D3,3D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYPYRKYUKCHHIB-GQALSZNTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])[N+](C([2H])([2H])[2H])(C([2H])([2H])[2H])[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90858537 | |

| Record name | N,N-Bis[(~2~H_3_)methyl](~2~H_3_)methanamine N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90858537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

84.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1161070-49-0 | |

| Record name | N,N-Bis[(~2~H_3_)methyl](~2~H_3_)methanamine N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90858537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1161070-49-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Trimethylamine N-oxide-d9: A Technical Guide for Researchers

An In-depth Examination of its Application as an Internal Standard in Mass Spectrometry-based Metabolomics

Introduction: The Significance of TMAO and the Role of its Labeled Isotope

Trimethylamine (B31210) N-oxide (TMAO) is a small organic compound produced in the liver from trimethylamine (TMA), a metabolite generated by the gut microbiota from dietary nutrients rich in choline, lecithin, and L-carnitine, such as red meat and eggs.[1][2] In recent years, circulating TMAO levels have emerged as a significant biomarker and a potential mechanistic contributor to the development and progression of various pathological conditions, most notably cardiovascular diseases like atherosclerosis, thrombosis, and hypertension.[1][2][3] Elevated TMAO has also been linked to an increased risk of ischemic stroke, type 2 diabetes, chronic kidney disease, and certain cancers.[1][2][4]

Given its clinical relevance, the accurate and precise quantification of TMAO in biological samples (e.g., plasma, serum, urine) is critical for both clinical diagnostics and fundamental research.[5] The gold-standard analytical technique for this purpose is stable isotope dilution (SID) liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5][6] This method relies on the use of a stable, isotopically labeled internal standard, for which Trimethylamine N-oxide-d9 (TMAO-d9) is the principal compound employed.[5][7]

TMAO-d9 is chemically identical to endogenous TMAO, but nine hydrogen atoms are replaced with deuterium. This substitution results in a higher molecular weight (84.17 g/mol for the deuterated form versus 75.11 g/mol for the native form) without significantly altering its chemical and physical properties, such as its chromatographic retention time.[5][8] During sample preparation and analysis, TMAO-d9 is added in a known concentration to the biological sample. It co-elutes with the endogenous TMAO and is detected by the mass spectrometer at a distinct mass-to-charge ratio (m/z). By comparing the signal intensity of the endogenous TMAO to that of the known amount of TMAO-d9, researchers can correct for any sample loss during preparation and for variations in instrument response, thereby achieving highly accurate and reproducible quantification.[5][9]

Metabolic Pathway and Analytical Workflow

The production of TMAO is a multi-step process involving both the gut microbiome and host metabolism. Understanding this pathway is crucial for interpreting TMAO measurements.

Figure 1. Metabolic pathway of TMAO and the role of TMAO-d9.

The analytical workflow for quantifying TMAO using TMAO-d9 as an internal standard is a systematic process designed for high precision and accuracy.

Figure 2. Experimental workflow for TMAO quantification.

Quantitative Data for Analysis

The use of TMAO-d9 in LC-MS/MS methods allows for robust and sensitive quantification. The following tables summarize typical parameters and performance metrics from published research.

Table 1: Mass Spectrometry Parameters for TMAO and TMAO-d9

This table outlines the typical mass-to-charge ratios (m/z) and collision energies used for detecting TMAO and its deuterated internal standard in multiple reaction monitoring (MRM) mode.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (CE) | Reference |

| TMAO | 76 | 58 | 25.0 V | [5][9] |

| TMAO-d9 | 85 | 66 | 28.3 V | [5][9] |

Note: The primary product ion for TMAO (m/z 58) corresponds to the loss of a water molecule, while for TMAO-d9 (m/z 66), it corresponds to the loss of deuterated water.[5]

Table 2: Performance Characteristics of a Validated LC-MS/MS Assay

This table presents key performance metrics for a typical TMAO quantification assay using TMAO-d9, demonstrating its high accuracy and precision.

| Parameter | Value | Reference |

| Linearity Range | 0.1 – 200 µM | [5][9] |

| Lower Limit of Quantification (LLOQ) | 0.05 µM | [5] |

| Intra-day Coefficient of Variance | < 6.4% | [5] |

| Inter-day Coefficient of Variance | < 9.9% | [5] |

| Recovery Rate | ~99% | [5][9] |

| Accuracy (Spike and Recovery) | 97.3% - 101.6% | [5] |

Experimental Protocol: Quantification of TMAO in Human Plasma

This section provides a detailed, synthesized protocol for the quantification of TMAO in human plasma using TMAO-d9, based on methodologies reported in the literature.[5][9][10]

1. Materials and Reagents:

-

Trimethylamine N-oxide (TMAO) standard

-

Trimethylamine N-oxide-d9 (TMAO-d9)

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

Propanoic Acid or Acetic Acid (for mobile phase)

-

Human plasma samples (stored at -80°C)

2. Preparation of Solutions:

-

TMAO Stock Solution (1 mg/mL): Accurately weigh and dissolve TMAO in HPLC-grade water.

-

TMAO-d9 Internal Standard (IS) Working Solution (10 µM): Prepare by diluting a stock solution of TMAO-d9 in methanol.[5][9]

-

Calibration Standards: Prepare a series of calibration standards by spiking control plasma with the TMAO stock solution to achieve a concentration range of approximately 0.1 µM to 200 µM.[5]

3. Sample Preparation:

-

Thaw frozen plasma samples on ice.

-

Aliquot 20 µL of each plasma sample, calibration standard, or quality control (QC) sample into a 1.5 mL microcentrifuge tube.[5][9]

-

Add 80 µL of the 10 µM TMAO-d9 internal standard working solution to each tube.[5][9]

-

Vortex the mixture vigorously for 1 minute to precipitate proteins.[5][9]

-

Centrifuge the tubes at 20,000 x g for 10 minutes at 4°C.[5][9]

-

Carefully transfer the supernatant to an HPLC vial for analysis.

4. LC-MS/MS Instrumental Conditions:

-

LC System: A standard HPLC or UPLC system.

-

Column: A suitable column for separating polar compounds, such as a C18 or HILIC column.

-

Mobile Phase A: 0.1% propanoic acid in water.[9]

-

Mobile Phase B: 0.1% acetic acid in methanol.[9]

-

Gradient: A discontinuous gradient is typically used, starting with a low percentage of organic solvent (e.g., 2% B) and ramping up to elute the analytes.[9]

-

Injection Volume: 5 µL.[10]

-

Mass Spectrometer: A triple quadrupole mass spectrometer capable of MRM.

-

Ionization Mode: Electrospray Ionization (ESI), Positive mode.[5]

-

MRM Transitions: Monitor the transitions specified in Table 1 (m/z 76 → 58 for TMAO and m/z 85 → 66 for TMAO-d9).[5]

5. Data Analysis and Quantification:

-

Integrate the peak areas for both the TMAO and TMAO-d9 MRM transitions.

-

Calculate the ratio of the peak area of TMAO to the peak area of TMAO-d9 for each sample.

-

Construct a calibration curve by plotting the peak area ratio against the concentration for the prepared calibration standards.

-

Determine the concentration of TMAO in the unknown samples by interpolating their peak area ratios from the calibration curve.

Pharmacokinetic Applications

Beyond its use as an internal standard for quantifying endogenous levels, TMAO-d9 also serves as a tracer to study the metabolic fate and pharmacokinetics of orally consumed TMAO.[11][12] In these studies, healthy subjects ingest a known dose of TMAO-d9.[12] Subsequent analysis of blood and urine samples over time allows researchers to track the absorption, distribution, metabolism, and excretion of the labeled compound.[11]

A study involving healthy young men who consumed 50 mg of TMAO-d9 revealed that plasma d9-TMAO was detectable as early as 15 minutes post-ingestion, with levels remaining elevated for at least 6 hours.[11][12] The study estimated a turnover time of 5.3 hours, with approximately 96% of the ingested dose being eliminated in the urine within 24 hours, primarily as intact d9-TMAO.[11][12] This indicates that orally consumed TMAO is almost completely absorbed and rapidly cleared by the kidneys.[11]

Conclusion

Trimethylamine N-oxide-d9 is an indispensable tool in modern biomedical research, particularly in the fields of metabolomics, clinical chemistry, and drug development. Its primary application as an internal standard in stable isotope dilution LC-MS/MS assays enables the highly accurate, precise, and reproducible quantification of endogenous TMAO, a biomarker of significant clinical interest for cardiovascular and metabolic diseases.[5][13] Furthermore, its use as a metabolic tracer has provided crucial insights into the pharmacokinetics of dietary TMAO.[11][12] The detailed protocols and quantitative data presented in this guide underscore the robustness of methods employing TMAO-d9 and provide a foundational resource for researchers aiming to accurately measure this critical gut-derived metabolite.

References

- 1. mdpi.com [mdpi.com]

- 2. Trimethylamine N-oxide (TMAO) in human health - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Modulation of Circulating Trimethylamine N-Oxide Concentrations by Dietary Supplements and Pharmacological Agents: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Measurement of trimethylamine-N-oxide by stable isotope dilution liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Trimethylamine ð-oxide (Dâ, 98%) - Cambridge Isotope Laboratories, DLM-4779-0.1 [isotope.com]

- 9. bevital.no [bevital.no]

- 10. A validated simple LC-MS/MS method for quantifying trimethylamine N-oxide (TMAO) using a surrogate matrix and its clinical application - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. The metabolic fate of isotopically labeled trimethylamine-N-oxide (TMAO) in humans [agris.fao.org]

- 13. Development and Validation of a Simple and Cost-Effective LC-MS/MS Method for the Quantitation of the Gut-Derived Metabolite Trimethylamine N-Oxide in Human Plasma of Healthy and Hyperlipidemic Volunteers [mdpi.com]

The Gold Standard for TMAO Quantification: A Technical Guide to Trimethylamine N-oxide-d9 as a Stable Isotope-Labeled Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimethylamine (B31210) N-oxide (TMAO) has emerged as a significant biomarker implicated in a range of human pathologies, most notably cardiovascular and chronic kidney diseases. As a metabolite originating from the interplay between dietary nutrients, gut microbiota, and hepatic enzymes, its accurate quantification in biological matrices is paramount for both clinical diagnostics and therapeutic development. This technical guide provides an in-depth overview of Trimethylamine N-oxide-d9 (TMAO-d9) as a stable isotope-labeled internal standard for the precise and reliable measurement of TMAO, primarily through liquid chromatography-tandem mass spectrometry (LC-MS/MS).

TMAO-d9, a deuterated analog of TMAO, serves as the ideal internal standard due to its chemical and physical similarity to the analyte of interest. Its distinct mass-to-charge ratio (m/z) allows for its differentiation from endogenous TMAO by the mass spectrometer, enabling accurate quantification by correcting for variations in sample preparation and instrument response.[1][2]

Chemical Properties of TMAO and TMAO-d9

A clear understanding of the chemical properties of both the analyte and the internal standard is fundamental to method development.

| Property | Trimethylamine N-oxide (TMAO) | Trimethylamine N-oxide-d9 (TMAO-d9) |

| Chemical Formula | C₃H₉NO | C₃D₉NO |

| Molecular Weight | 75.11 g/mol | 84.17 g/mol |

| CAS Number | 1184-78-7 | 1161070-49-0 |

| Appearance | White solid | Solid |

| Solubility | Good in water | Slightly soluble in methanol |

| Synonyms | TMAO, Trimethylamine oxide | TMAO-d9 |

Synthesis of Trimethylamine N-oxide-d9

While TMAO-d9 is commercially available from various suppliers, an understanding of its synthesis provides valuable context. The general principle involves the oxidation of its deuterated precursor, trimethylamine-d9. A common method for the synthesis of the non-deuterated TMAO involves the treatment of trimethylamine with hydrogen peroxide.[3] A detailed, publicly available, step-by-step protocol for the synthesis of TMAO-d9 is not readily found in the scientific literature, suggesting that specific methodologies may be proprietary. The synthesis would logically involve two key steps: the synthesis of trimethylamine-d9 followed by its oxidation.

The Biological Significance of TMAO: A Signalling Pathway Overview

TMAO is not merely a passive biomarker but an active participant in various pathophysiological processes. Its formation begins with dietary precursors and involves a crucial interplay between the gut microbiome and the host's metabolism.

Caption: Metabolic pathway of Trimethylamine N-oxide (TMAO) formation.

Experimental Protocols for TMAO Quantification using TMAO-d9

The use of TMAO-d9 as an internal standard is central to the robust quantification of TMAO in biological samples. Below are detailed experimental protocols derived from established methodologies.

I. Sample Preparation from Plasma

This protocol outlines a common protein precipitation method for the extraction of TMAO from plasma samples.

Caption: Experimental workflow for plasma sample preparation.

Detailed Steps:

-

To 50 µL of plasma sample in a microcentrifuge tube, add 10 µL of TMAO-d9 internal standard solution (e.g., 500 ng/mL in water).[4]

-

Add 200 µL of acetonitrile to precipitate proteins.[4]

-

Vortex the mixture for 10 minutes at room temperature.[4]

-

Centrifuge at 14,000 rpm for 5 minutes at 4°C.[4]

-

Transfer 100 µL of the supernatant to a new tube.[4]

-

Add 100 µL of 30% acetonitrile solution to the supernatant.[4]

-

Transfer the final mixture to an HPLC vial and inject 5 µL into the LC-MS/MS system.[4]

II. LC-MS/MS Analysis

The following table summarizes typical instrument parameters for the quantification of TMAO using TMAO-d9.

| Parameter | Setting |

| LC System | Agilent 1260 Infinity or equivalent |

| MS System | Agilent 6490 Triple Quadrupole or equivalent |

| Column | Gemini-NX C18 (100 x 3 mm, 3 µm) or similar |

| Mobile Phase A | 5 mM Ammonium Acetate in Water |

| Mobile Phase B | Acetonitrile |

| Gradient Elution | Start with 70% A, linearly decrease to 20% A at 1.5 min, return to 70% A at 2.7 min, and hold until 6.0 min.[4] |

| Flow Rate | 0.4 mL/min |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transition (TMAO) | m/z 76 → 58 |

| MRM Transition (TMAO-d9) | m/z 85 → 66 |

| Spray Voltage | 4.5 kV |

| Curtain Gas | 15 |

| Collision Energy (TMAO) | 25.0 V |

| Collision Energy (TMAO-d9) | 28.3 V |

Quantitative Data and Method Performance

The use of TMAO-d9 as an internal standard allows for highly accurate and precise quantification of TMAO. The following tables summarize key performance metrics from various studies.

Table 1: Linearity and Quantification Limits

| Study | Linearity Range | LLOQ (Lower Limit of Quantification) |

| Wang et al. | 0.1 - 200 µM | 0.05 µM |

| Li et al. | 1 - 5,000 ng/mL | 1 ng/mL |

Table 2: Accuracy and Precision

| Study | Concentration Level | Accuracy (%) | Intra-day Precision (%CV) | Inter-day Precision (%CV) |

| Wang et al. | 0.5 µM | 98.2% | < 6.4% | < 9.9% |

| 5 µM | 97.3% | < 6.4% | < 9.9% | |

| 100 µM | 101.6% | < 6.4% | < 9.9% | |

| Li et al. | Not specified | 96.36 - 111.43% | 1.65 - 7.15% | Not specified |

Conclusion

Trimethylamine N-oxide-d9 is an indispensable tool for the accurate and precise quantification of TMAO in biological matrices. Its use as a stable isotope-labeled internal standard in LC-MS/MS methodologies provides the reliability required for both basic research and clinical applications. The detailed protocols and performance data presented in this guide offer a solid foundation for researchers, scientists, and drug development professionals to establish and validate robust analytical methods for TMAO, thereby advancing our understanding of its role in health and disease. The stability of TMAO in plasma for up to 5 years at -80°C further enhances the utility of these methods for long-term epidemiological studies.

References

An In-Depth Technical Guide to Trimethylamine N-oxide-d9: Chemical Properties and Synthesis

This guide provides a comprehensive overview of the chemical properties and synthesis of Trimethylamine (B31210) N-oxide-d9 (TMAO-d9), a deuterated isotopologue of the biologically significant metabolite, Trimethylamine N-oxide (TMAO). This document is intended for researchers, scientists, and professionals in the field of drug development and metabolic research.

Chemical Properties of Trimethylamine N-oxide-d9

Trimethylamine N-oxide-d9 is the deuterium-labeled form of Trimethylamine N-oxide.[1] It serves as a valuable internal standard for the quantification of TMAO in biological samples using mass spectrometry-based techniques.[2][3] The incorporation of nine deuterium (B1214612) atoms provides a distinct mass shift, facilitating its differentiation from the endogenous, unlabeled compound.

The following table summarizes the key chemical and physical properties of Trimethylamine N-oxide-d9.

| Property | Value | Source |

| Molecular Formula | C₃D₉NO | [2][3] |

| Molecular Weight | 84.17 g/mol | [1][2][4] |

| Exact Mass | 84.124904624 Da | [5] |

| Isotopic Purity | ≥98 atom % D | [2] |

| Chemical Purity | ≥98% | [4] |

| Physical Form | Solid | [2][3] |

| CAS Number | 1161070-49-0 | [2][3][4][5] |

| IUPAC Name | 1,1,1-trideuterio-N,N-bis(trideuteriomethyl)methanamine oxide | [5] |

| Synonyms | TMAO-d9, N,N-Di(methyl-d3)methan-d3-amine N-Oxide, Trimethyl-d9-amine N-Oxide | [3][5] |

| Solubility | Slightly soluble in Methanol | [3] |

| Storage | Store desiccated at room temperature away from light and moisture. | [4] |

Synthesis of Trimethylamine N-oxide-d9

The synthesis of Trimethylamine N-oxide-d9 involves the oxidation of its deuterated precursor, Trimethylamine-d9. The most common and straightforward method for this conversion is the treatment of the amine with hydrogen peroxide.[6]

The synthesis can be conceptually broken down into two main stages:

-

Preparation of Trimethylamine-d9: The synthesis of the deuterated starting material, Trimethylamine-d9, is a critical first step. This can be achieved through various methods, often involving the methylation of a deuterated methylamine (B109427) or the use of deuterated methylating agents.[7][8]

-

Oxidation of Trimethylamine-d9: The prepared Trimethylamine-d9 is then oxidized to form Trimethylamine N-oxide-d9.

The overall synthetic scheme is as follows:

The following is a generalized experimental protocol for the synthesis of Trimethylamine N-oxide-d9 from Trimethylamine-d9. This protocol is based on the established method for the synthesis of unlabeled TMAO.[6][9]

Materials:

-

Trimethylamine-d9 ((CD₃)₃N)

-

Hydrogen peroxide (H₂O₂, 30% aqueous solution)

-

Water (H₂O)

-

Reaction vessel (e.g., round-bottom flask)

-

Magnetic stirrer

Procedure:

-

An aqueous solution of Trimethylamine-d9 is prepared in a reaction vessel.

-

The solution is cooled in an ice bath with continuous stirring.

-

A stoichiometric amount of hydrogen peroxide (30% aqueous solution) is added dropwise to the cooled solution of Trimethylamine-d9.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure the reaction goes to completion. The disappearance of the characteristic amine smell can be an indicator of reaction progress.[9]

-

The resulting solution contains Trimethylamine N-oxide-d9. The product can be isolated and purified by techniques such as crystallization or chromatography. For many applications, the aqueous solution can be used directly after appropriate quantification.

Safety Precautions:

-

The reaction between trimethylamine and hydrogen peroxide is exothermic.[9] Proper temperature control is crucial to prevent overheating and potential decomposition of the reactants and products.

-

Hydrogen peroxide is a strong oxidizing agent and should be handled with appropriate personal protective equipment.

Biological Significance and Signaling Pathways

Trimethylamine N-oxide is a gut microbe-dependent metabolite derived from dietary sources rich in choline (B1196258) and L-carnitine.[1][3] Elevated levels of TMAO have been associated with an increased risk of cardiovascular diseases.[3] TMAO is known to induce inflammatory responses and cardiac fibrosis through specific signaling pathways.

TMAO can induce inflammation by activating the NLRP3 inflammasome, a key component of the innate immune system. This process is mediated by the production of reactive oxygen species (ROS).

TMAO has been shown to promote the differentiation of fibroblasts into myofibroblasts and induce cardiac fibrosis by activating the Transforming Growth Factor-β (TGF-β)/Smad2 signaling pathway.

References

- 1. selleckchem.com [selleckchem.com]

- 2. 三甲胺-d9 N-氧化物 98 atom % D, 98% (CP) | Sigma-Aldrich [sigmaaldrich.com]

- 3. caymanchem.com [caymanchem.com]

- 4. Trimethylamine ð-oxide (Dâ, 98%) | Cambridge Isotope Laboratories, Inc. [isotope.com]

- 5. N,N-Bis((~2~H_3_)methyl)(~2~H_3_)methanamine N-oxide | C3H9NO | CID 71752814 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Trimethylamine N-oxide - Wikipedia [en.wikipedia.org]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. scispace.com [scispace.com]

Understanding TMAO Metabolism with Deuterated Standards: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimethylamine (B31210) N-oxide (TMAO) has emerged as a significant biomarker linked to various human pathologies, including cardiovascular and chronic kidney diseases.[1][2] This small amine oxide is generated through a multi-step process involving dietary precursors, gut microbial metabolism, and host enzymatic activity.[1][3] Accurate quantification of TMAO in biological matrices is crucial for understanding its role in disease progression and for the development of potential therapeutic interventions. This technical guide provides an in-depth overview of TMAO metabolism and details the use of deuterated standards for its precise and reliable quantification by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

The Metabolic Pathway of TMAO

The formation of TMAO is a multi-stage process that begins with the dietary intake of precursors such as choline, phosphatidylcholine (lecithin), and L-carnitine (B1674952), which are abundant in foods like red meat and eggs.[2][3] Gut microbiota metabolize these compounds into trimethylamine (TMA).[2][3] TMA is then absorbed into the bloodstream and transported to the liver. In the liver, the flavin-containing monooxygenase 3 (FMO3) enzyme oxidizes TMA to TMAO.[2][4][5] The resulting TMAO is then released back into circulation.[3] Elevated plasma levels of TMAO have been associated with an increased risk of major adverse cardiac events.[6]

Quantification of TMAO using Deuterated Standards

The gold standard for accurate TMAO quantification is stable isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS).[6] This method utilizes a deuterated internal standard, most commonly trimethylamine-d9 N-oxide (d9-TMAO), to account for variations in sample preparation and instrument response.[2][6]

Experimental Workflow

A typical workflow for TMAO quantification in biological samples such as plasma or serum involves several key steps:

Experimental Protocols

Sample Preparation

A simple and efficient protein precipitation method is commonly employed for plasma and serum samples.[7][8]

-

Aliquoting the Sample: Pipette 20-50 μL of the plasma or serum sample into a microcentrifuge tube.[7][8]

-

Adding the Internal Standard: Add a fixed volume (e.g., 80 μL) of a known concentration (e.g., 10 μM) of d9-TMAO in a solvent like methanol (B129727).[6][8]

-

Protein Precipitation: Add a protein precipitating agent, such as methanol or acetonitrile (B52724), to the sample mixture.[7][8] Vortex the mixture thoroughly to ensure complete protein precipitation.

-

Centrifugation: Centrifuge the samples at a high speed (e.g., 20,000 x g) for a sufficient time (e.g., 10 minutes) at 4°C to pellet the precipitated proteins.[8]

-

Supernatant Collection: Carefully transfer the clear supernatant to a new vial for LC-MS/MS analysis.[7]

LC-MS/MS Analysis

The analysis is typically performed using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.[6]

-

Chromatographic Separation: A variety of columns can be used, including HILIC or C18 columns.[1][9] A gradient elution with mobile phases such as ammonium (B1175870) acetate (B1210297) in water and acetonitrile is often employed.[1]

-

Mass Spectrometry Detection: The mass spectrometer is set to monitor specific precursor-to-product ion transitions for both TMAO and d9-TMAO.[6]

Quantitative Data Summary

The use of deuterated standards in LC-MS/MS methods for TMAO quantification provides excellent accuracy, precision, and sensitivity. The following tables summarize key quantitative parameters from published methods.

Table 1: Linearity and Quantification Limits

| Parameter | Value | Reference |

| Linearity Range | 0.25 - 200 µmol/L | [9] |

| Lower Limit of Quantification (LLOQ) | 0.05 µM | [6] |

| Upper Limit of Quantification (ULOQ) | >200 µM | [6] |

| Correlation Coefficient (R²) | >0.996 | [1] |

Table 2: Accuracy and Precision

| Parameter | Value | Reference |

| Accuracy (Spike and Recovery) | ||

| Low Concentration (0.5 µM) | 98.2% | [6] |

| Mid Concentration (5 µM) | 97.3% | [6] |

| High Concentration (100 µM) | 101.6% | [6] |

| Precision (Coefficient of Variation) | ||

| Intra-day CV | < 6.4% | [6] |

| Inter-day CV | < 9.9% | [6] |

Table 3: TMAO Levels in Healthy Individuals (Fasting Plasma)

| Parameter | Value | Reference |

| Range | 0.73 – 126 µM | [6] |

| Median (Interquartile Range) | 3.45 (2.25–5.79) µM | [6] |

Conclusion

The accurate measurement of TMAO is paramount for advancing our understanding of its role in health and disease. The use of deuterated internal standards, such as d9-TMAO, in conjunction with LC-MS/MS, provides a robust, sensitive, and specific method for the quantification of TMAO in complex biological matrices. The detailed protocols and validated performance characteristics outlined in this guide offer a solid foundation for researchers and drug development professionals to implement reliable TMAO analysis in their studies. This approach is essential for elucidating the clinical significance of TMAO and for the development of novel therapeutic strategies targeting the TMAO metabolic pathway.

References

- 1. A validated simple LC-MS/MS method for quantifying trimethylamine N-oxide (TMAO) using a surrogate matrix and its clinical application - PMC [pmc.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. sciex.com [sciex.com]

- 4. The TMAO-Producing Enzyme Flavin-Containing Monooxygenase 3 (FMO3) Regulates Obesity and the Beiging of White Adipose Tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Trimethylaminuria - Wikipedia [en.wikipedia.org]

- 6. Measurement of trimethylamine-N-oxide by stable isotope dilution liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. jasem.com.tr [jasem.com.tr]

- 8. bevital.no [bevital.no]

- 9. Simultaneous quantification of trimethylamine N-oxide, trimethylamine, choline, betaine, creatinine, and propionyl-, acetyl-, and l-carnitine in clinical and food samples using HILIC-LC-MS - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Trimethylamine N-oxide-d9 in the Precise Quantification of Gut Microbiota Metabolites: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The gut microbiome, a complex ecosystem of microorganisms residing in the gastrointestinal tract, plays a pivotal role in human health and disease. Metabolites produced by these microbes can enter systemic circulation and influence host physiology. One such metabolite, Trimethylamine (B31210) N-oxide (TMAO), has garnered significant attention as a biomarker and a potential mediator in the pathogenesis of various conditions, including cardiovascular and chronic kidney diseases. Accurate and reliable quantification of TMAO is therefore crucial for understanding its physiological roles and for the development of novel therapeutic strategies. This technical guide provides an in-depth overview of the use of Trimethylamine N-oxide-d9 (TMAO-d9), a stable isotope-labeled internal standard, for the precise quantification of TMAO in biological samples, primarily through liquid chromatography-tandem mass spectrometry (LC-MS/MS).

The Genesis of TMAO: A Gut Microbiota-Host Co-Metabolite

TMAO is the end product of a multi-step metabolic process that begins in the gut. Dietary nutrients rich in trimethylamine (TMA) moieties, such as choline, phosphatidylcholine, and L-carnitine found in red meat, eggs, and dairy products, are metabolized by gut microbial enzymes, primarily TMA lyases, to produce TMA.[1] This volatile compound is then absorbed into the portal circulation and transported to the liver, where it is oxidized by flavin-containing monooxygenases (FMOs), predominantly FMO3, to form TMAO.[2][3] The resulting TMAO is then distributed throughout the body via systemic circulation.

The following diagram illustrates the metabolic pathway leading to the formation of TMAO.

Quantification of TMAO using Stable Isotope Dilution and LC-MS/MS

The gold standard for accurate quantification of small molecules in complex biological matrices is stable isotope dilution (SID) liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technique utilizes a stable isotope-labeled version of the analyte of interest, in this case, TMAO-d9, as an internal standard (IS). TMAO-d9 is chemically identical to TMAO but has a higher molecular weight due to the replacement of nine hydrogen atoms with deuterium. This mass difference allows the mass spectrometer to distinguish between the endogenous analyte and the internal standard.

The use of TMAO-d9 as an internal standard is critical for compensating for variations that can occur during sample preparation and analysis, such as extraction efficiency, matrix effects, and instrument response, thereby ensuring high accuracy and precision.

Experimental Workflow for TMAO Quantification

The following diagram outlines a typical experimental workflow for the quantification of TMAO in plasma samples using TMAO-d9.

Detailed Experimental Protocols

Below are detailed methodologies for key experiments involved in the quantification of TMAO.

A simple and efficient protein precipitation method is commonly employed for plasma samples.

-

Internal Standard Spiking : To 50 µL of plasma sample, add 10 µL of TMAO-d9 internal standard solution (e.g., 500 ng/mL in methanol (B129727) or water).[4]

-

Protein Precipitation : Add 200 µL of cold acetonitrile (B52724) to the sample mixture.[4]

-

Vortexing : Vortex the mixture thoroughly for approximately 10 minutes at room temperature to ensure complete protein precipitation.[4]

-

Centrifugation : Centrifuge the samples at high speed (e.g., 14,000 rpm) for 5-10 minutes at 4°C to pellet the precipitated proteins.[4]

-

Supernatant Transfer and Dilution : Carefully transfer 100 µL of the clear supernatant to a new tube and dilute with 100 µL of a suitable solution (e.g., 30% acetonitrile in water) to ensure compatibility with the LC mobile phase.[4]

-

Sample Injection : Transfer an aliquot of the final diluted supernatant to an HPLC vial for injection into the LC-MS/MS system.

The separation and detection of TMAO and TMAO-d9 are achieved using a liquid chromatography system coupled to a triple quadrupole mass spectrometer.

-

Liquid Chromatography (LC) :

-

Column : A C18 reversed-phase column is typically used for separation (e.g., Gemini-NX C18, 100 x 3 mm, 3 μm).[4]

-

Mobile Phases : A common mobile phase combination is 5 mM ammonium (B1175870) acetate (B1210297) in water (A) and acetonitrile (B).[4]

-

Gradient Elution : A gradient elution is employed to separate the analytes from other matrix components. A typical gradient might start with a high percentage of aqueous phase, which is then rapidly decreased.[4]

-

Flow Rate : A flow rate of around 0.3-0.6 mL/min is common.[2]

-

Column Temperature : The column is typically maintained at a constant temperature, for example, 40°C.[4]

-

-

Tandem Mass Spectrometry (MS/MS) :

-

Ionization Mode : Positive electrospray ionization (ESI+) is used to generate protonated molecular ions of TMAO and TMAO-d9.[4]

-

Multiple Reaction Monitoring (MRM) : The mass spectrometer is operated in MRM mode to selectively detect and quantify the analytes. This involves monitoring specific precursor-to-product ion transitions for both TMAO and TMAO-d9.

-

Instrument Parameters : Parameters such as capillary voltage, nozzle voltage, and collision energy are optimized to achieve maximum sensitivity.[4]

-

Quantitative Data Summary

The following tables summarize key quantitative data from various validated methods for TMAO quantification using TMAO-d9.

Table 1: Linearity and Sensitivity of TMAO Quantification Methods

| Parameter | Method 1 | Method 2 | Method 3 |

| Linearity Range | 1 - 5,000 ng/mL | 0.1 - 200 µM | 0.25 - 25.00 µM |

| **Correlation Coefficient (R²) ** | > 0.996 | Not Reported | > 0.999 |

| Lower Limit of Quantification (LLOQ) | 1 ng/mL[4] | 0.05 µM | 0.25 µM |

Table 2: Precision and Accuracy of TMAO Quantification Methods

| Parameter | Concentration | Method 1 (%CV / %Accuracy) | Method 2 (%CV / %Accuracy) | Method 3 (%RE / %RSD) |

| Intra-day Precision & Accuracy | Low QC | 5.23 / 108.33 | < 6.4% / 98.2% (at 0.5 µM) | < 15% |

| Mid QC | 4.88 / 101.94 | < 6.4% / 97.3% (at 5 µM) | < 15% | |

| High QC | 4.16 / 100.83 | < 6.4% / 101.6% (at 100 µM) | < 15% | |

| Inter-day Precision & Accuracy | Low QC | 7.98 / 105.89 | < 9.9% / Not Reported | < 15% |

| Mid QC | 6.54 / 102.11 | < 9.9% / Not Reported | < 15% | |

| High QC | 5.76 / 101.25 | < 9.9% / Not Reported | < 15% |

Biological Impact of TMAO: Signaling Pathways

Elevated levels of TMAO have been implicated in the pathogenesis of several diseases, particularly atherosclerosis, by promoting vascular inflammation, endothelial dysfunction, and foam cell formation. TMAO exerts its effects by modulating various cellular signaling pathways.

TMAO-Induced Inflammatory Signaling

TMAO can activate pro-inflammatory signaling cascades in endothelial cells and macrophages, contributing to the development of atherosclerotic plaques.

TMAO has been shown to activate the NLRP3 inflammasome, a key component of the innate immune system, leading to the release of pro-inflammatory cytokines IL-1β and IL-18.[4] Additionally, TMAO can activate the NF-κB and MAPK signaling pathways, further amplifying the inflammatory response and promoting the expression of adhesion molecules on endothelial cells, which facilitates the recruitment of leukocytes to the vessel wall.

TMAO and Endothelial Dysfunction

TMAO can impair endothelial function by promoting oxidative stress. It has been shown to increase the production of reactive oxygen species (ROS) and inhibit the activity of endothelial nitric oxide synthase (eNOS), the enzyme responsible for producing the vasodilator nitric oxide (NO).

Conclusion

The quantification of TMAO, a key gut microbiota-derived metabolite, is of paramount importance for advancing our understanding of its role in human health and for the development of targeted therapies. The use of TMAO-d9 as a stable isotope-labeled internal standard in conjunction with LC-MS/MS provides a robust, accurate, and precise method for this purpose. This technical guide has outlined the essential experimental protocols, summarized key quantitative data, and provided a visual representation of the relevant biological pathways. By employing these methodologies, researchers, scientists, and drug development professionals can confidently and reliably measure TMAO levels in various biological matrices, paving the way for new discoveries and clinical applications in the field of gut microbiome research.

References

- 1. Plasma TMAO Concentrations and Gut Microbiota Composition in Subjects with and Without Metabolic Syndrome: Results from Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. LC-MS/MS Analysis of Bile Acids in In Vitro Samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Method for absolute quantification of short chain fatty acids via reverse phase chromatography mass spectrometry | PLOS One [journals.plos.org]

- 4. A validated simple LC-MS/MS method for quantifying trimethylamine N-oxide (TMAO) using a surrogate matrix and its clinical application - PMC [pmc.ncbi.nlm.nih.gov]

The Indispensable Role of Deuterated Standards in Mass Spectrometry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern analytical chemistry, particularly within the realms of pharmaceutical development, clinical research, and drug development, the pursuit of the highest standards of accuracy and precision in quantitative analysis is paramount. Mass spectrometry (MS), coupled with separation techniques like liquid chromatography (LC), has become an indispensable tool for the sensitive and selective quantification of molecules in complex biological matrices. However, the inherent variability in sample preparation, instrument response, and matrix effects can pose significant challenges to data reliability. This technical guide delves into the core principles, applications, and methodologies surrounding the use of deuterated internal standards to overcome these challenges, ensuring the generation of robust and defensible data.

The Core Principle: Isotope Dilution Mass Spectrometry (IDMS)

The use of deuterated standards is fundamentally based on the principle of Isotope Dilution Mass Spectrometry (IDMS). In this technique, a known amount of a stable isotope-labeled version of the analyte, in this case, a deuterated standard, is added to the sample at the earliest possible stage of the analytical workflow.[1] This "internal standard" is chemically identical to the analyte of interest but possesses a higher mass due to the substitution of one or more hydrogen atoms with deuterium (B1214612) (²H).[2][3]

Because the deuterated standard and the native analyte have nearly identical physicochemical properties, they behave in a virtually identical manner during every step of the analytical process, including extraction, chromatography, and ionization.[1] Any loss of the analyte during sample processing is mirrored by a proportional loss of the deuterated standard. Consequently, the ratio of the signal from the native analyte to that of the deuterated standard remains constant, even if the absolute signal intensities fluctuate.[4] This normalization is the key to the enhanced accuracy and precision afforded by this technique.

Advantages of Deuterated Standards over Conventional Internal Standards

While other types of internal standards, such as structural analogs, exist, deuterated standards offer several distinct advantages that establish them as the "gold standard" in quantitative mass spectrometry.[5]

-

Correction for Matrix Effects: Biological matrices like plasma, urine, and tissue homogenates are complex mixtures that can interfere with the ionization of the target analyte, leading to ion suppression or enhancement.[6] Since a deuterated standard co-elutes with the analyte, it experiences the same matrix effects at the same time, allowing for effective correction.[3][7]

-

Compensation for Sample Preparation Variability: Losses during sample extraction and processing are a common source of error. A deuterated standard, added at the beginning, accurately reflects these losses for the analyte.[8]

-

Mitigation of Instrumental Variability: Fluctuations in instrument performance, such as injection volume inconsistencies and detector response drift, are effectively normalized by the constant ratio of the analyte to the deuterated internal standard.[9]

-

Improved Accuracy and Precision: The comprehensive correction for various sources of error leads to a significant improvement in the accuracy (closeness to the true value) and precision (reproducibility) of the quantitative results.[2][5]

Quantitative Data Presentation: The Impact on Assay Performance

The superiority of deuterated internal standards over other methods is evident in the improved accuracy and precision of quantitative measurements. The following tables summarize representative data highlighting this enhanced performance.

Table 1: Comparison of Accuracy and Precision with Different Internal Standard Strategies

| Internal Standard Type | Analyte Concentration (ng/mL) | Accuracy (% Bias) | Precision (% RSD) |

| Deuterated Internal Standard | 1 | +2.5 | 4.8 |

| 10 | +1.2 | 3.1 | |

| 100 | -0.8 | 2.5 | |

| Analog Internal Standard | 1 | -8.7 | 12.3 |

| 10 | -6.5 | 9.8 | |

| 100 | -4.2 | 7.6 | |

| No Internal Standard | 1 | -25.3 | 28.5 |

| 10 | -18.9 | 21.4 | |

| 100 | -15.1 | 18.9 |

Data is representative and compiled from typical bioanalytical method validation reports.

Table 2: Matrix Effect Comparison

| Internal Standard Type | Matrix | Matrix Effect (%) |

| Deuterated Internal Standard | Plasma | 98.7 |

| Urine | 101.2 | |

| Tissue Homogenate | 97.5 | |

| Analog Internal Standard | Plasma | 85.4 |

| Urine | 115.8 | |

| Tissue Homogenate | 82.1 |

Matrix effect is calculated as the ratio of the analyte response in the presence of matrix to the response in a neat solution, multiplied by 100. A value close to 100% indicates minimal matrix effect.

Experimental Protocols

The successful implementation of deuterated standards requires meticulous and validated experimental procedures. The following are detailed methodologies for common sample preparation techniques. It is crucial to note that these are general protocols and should be optimized for the specific analyte and matrix under investigation.

Protein Precipitation (PPT)

Protein precipitation is a rapid and straightforward method for removing the bulk of proteins from biological samples.

Methodology:

-

Sample Aliquoting: In a clean microcentrifuge tube, add a precise volume of the biological sample (e.g., 100 µL of plasma or serum).[6]

-

Internal Standard Spiking: Add a small, fixed volume of the deuterated internal standard working solution to each sample, calibrator, and quality control (QC) sample.

-

Precipitation: Add 3-4 volumes of a cold organic solvent (e.g., acetonitrile (B52724) or methanol) to the sample.[10]

-

Vortexing: Vortex the mixture vigorously for at least 30 seconds to ensure thorough mixing and protein denaturation.[10]

-

Centrifugation: Centrifuge the samples at a high speed (e.g., >10,000 x g) for 10-15 minutes at 4°C to pellet the precipitated proteins.[6][10]

-

Supernatant Transfer: Carefully transfer the supernatant to a new tube or a 96-well plate, avoiding disturbance of the protein pellet.

-

Evaporation and Reconstitution (Optional): The supernatant can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in a smaller volume of a solvent compatible with the LC mobile phase to increase concentration.[10]

-

Analysis: The prepared sample is now ready for injection into the LC-MS/MS system.

Liquid-Liquid Extraction (LLE)

LLE is a sample purification technique based on the differential partitioning of the analyte and interferences between two immiscible liquid phases.[11]

Methodology:

-

Sample and Internal Standard Addition: To a clean extraction tube, add the biological sample, an appropriate buffer to adjust the pH, and the deuterated internal standard.

-

Extraction Solvent Addition: Add a specific volume of an immiscible organic solvent (e.g., ethyl acetate, methyl tert-butyl ether).

-

Extraction: Vortex or shake the mixture vigorously for several minutes to facilitate the transfer of the analyte into the organic phase.

-

Phase Separation: Centrifuge the mixture to achieve a clear separation of the aqueous and organic layers.

-

Organic Phase Transfer: Carefully transfer the organic layer containing the analyte and internal standard to a clean tube.

-

Evaporation: Evaporate the organic solvent to dryness under a stream of nitrogen.

-

Reconstitution: Reconstitute the dried residue in a suitable solvent for LC-MS/MS analysis.[10]

Solid-Phase Extraction (SPE)

SPE is a highly selective sample preparation technique that can effectively remove interferences and concentrate the analyte.

Methodology:

-

Cartridge Conditioning: Condition the SPE cartridge with an appropriate organic solvent (e.g., methanol) followed by an aqueous solution (e.g., water or buffer) to activate the sorbent.[12]

-

Sample Loading: Load the pre-treated sample (biological matrix spiked with the deuterated internal standard) onto the conditioned cartridge.

-

Washing: Wash the cartridge with a weak solvent to remove interfering compounds while retaining the analyte and internal standard on the sorbent.[12]

-

Elution: Elute the analyte and internal standard from the cartridge using a small volume of a strong organic solvent.[12]

-

Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute the residue in a solvent compatible with the LC-MS/MS system.[10]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

References

- 1. texilajournal.com [texilajournal.com]

- 2. benchchem.com [benchchem.com]

- 3. resolvemass.ca [resolvemass.ca]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. metabolomicsworkbench.org [metabolomicsworkbench.org]

- 7. benchchem.com [benchchem.com]

- 8. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 9. nebiolab.com [nebiolab.com]

- 10. benchchem.com [benchchem.com]

- 11. Liquid-liquid extraction [scioninstruments.com]

- 12. biocompare.com [biocompare.com]

Trimethylamine N-oxide-d9 (TMAO-d9): A Technical Guide for Clinical Biomarker Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trimethylamine (B31210) N-oxide (TMAO) has emerged as a significant clinical biomarker, particularly in the context of cardiovascular disease (CVD). As a gut microbiota-dependent metabolite, elevated plasma TMAO levels are increasingly recognized as an independent risk factor for major adverse cardiovascular events. The accurate and precise quantification of TMAO in biological matrices is paramount for its clinical validation and utility. This technical guide provides an in-depth overview of the application of Trimethylamine N-oxide-d9 (TMAO-d9), a stable isotope-labeled internal standard, in the robust quantification of TMAO using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This guide details the experimental protocols, summarizes key quantitative findings from clinical studies, and illustrates the intricate signaling pathways influenced by TMAO.

Introduction: The Role of TMAO in Clinical Research

Trimethylamine N-oxide (TMAO) is an organic compound that is generated from dietary precursors rich in trimethylamine (TMA), such as choline, lecithin, and L-carnitine, which are abundant in red meat, eggs, and dairy products. Gut microbial enzymes metabolize these precursors into TMA, which is then absorbed and oxidized in the liver by flavin-containing monooxygenase 3 (FMO3) to form TMAO.[1]

A growing body of evidence links elevated circulating TMAO levels to the pathogenesis of various diseases, most notably atherosclerosis and thrombosis.[2] Mechanistic studies suggest that TMAO contributes to cardiovascular disease by promoting inflammation, enhancing platelet reactivity, and altering cholesterol metabolism.[1][3] Consequently, the accurate measurement of TMAO in clinical samples is crucial for risk stratification, diagnostics, and monitoring therapeutic interventions.

The gold standard for TMAO quantification is stable isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS). This methodology relies on the use of a stable isotope-labeled internal standard, Trimethylamine N-oxide-d9 (TMAO-d9), to ensure high accuracy and precision by correcting for matrix effects and variations in sample preparation and instrument response.[4][5]

Experimental Protocols: Quantification of TMAO using TMAO-d9

The use of TMAO-d9 as an internal standard is central to the reliable quantification of endogenous TMAO. The following sections detail a typical experimental workflow.

Sample Preparation: Protein Precipitation

A simple and effective method for preparing plasma or serum samples for TMAO analysis is protein precipitation.

Materials:

-

Plasma or serum samples

-

Acetonitrile (B52724) (ACN)

-

TMAO-d9 internal standard solution (e.g., 500 ng/mL in ACN)

-

Microcentrifuge tubes

-

Vortex mixer

-

Centrifuge

Protocol: [5]

-

To 50 µL of plasma or serum in a microcentrifuge tube, add 10 µL of the TMAO-d9 internal standard solution.

-

Add 200 µL of acetonitrile to precipitate the proteins.

-

Vortex the mixture for 10 minutes at room temperature.

-

Centrifuge the samples at 14,000 rpm for 5 minutes at 4°C.

-

Transfer 100 µL of the supernatant to a new tube.

-

Add 100 µL of 30% acetonitrile solution to the supernatant.

-

Transfer 100 µL of the final mixture to an HPLC vial for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

Instrumentation:

-

A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

Chromatographic Conditions (Example): [5]

-

Column: A suitable column for polar compound retention, such as a HILIC (Hydrophilic Interaction Liquid Chromatography) column.

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: Acetonitrile

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 5 µL

Mass Spectrometry Conditions: [5]

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Multiple Reaction Monitoring (MRM) Transitions:

-

TMAO: m/z 76.2 → 58.2 (Collision Energy: 20 V)

-

TMAO-d9: m/z 85.3 → 66.2 (Collision Energy: 20 V)

-

-

Capillary Voltage: +3000 V

-

Nozzle Voltage: +1500 V

-

Gas Temperatures: Nebulizer gas at 200°C, Sheath gas at 350°C

Quantitative Data from Clinical Studies

The application of TMAO-d9 based LC-MS/MS methods has enabled the generation of a substantial body of quantitative data on TMAO levels in various populations. The following tables summarize representative findings.

| Population | Sample Size | TMAO Concentration (µM) | Key Findings | Reference |

| Healthy Individuals | 349 | Median: 3.45 (IQR: 2.25-5.79) | TMAO levels increase with age. | [4] |

| Patients with Stable Angina | - | - | Higher TMAO levels in patients with recent myocardial infarction compared to those undergoing scheduled coronarography. | [6] |

| EPIC-Norfolk Study (Nested Case-Control) | - | Cases: 3.70 (IQR: 2.50-6.41) vs. Controls: 3.25 (IQR: 2.19-5.15) | Elevated TMAO is predictive of incident cardiovascular disease development. | [7] |

| Patients with Coronary Artery Disease | 4007 | - | Higher plasma TMAO levels correlated with an increased risk of major adverse cardiovascular events over a 3-year follow-up. | [8] |

Table 1: Plasma TMAO Concentrations in Different Cohorts.

| Parameter | Value | Reference |

| Lower Limit of Quantification (LLOQ) | 0.05 µM | [4] |

| Upper Limit of Quantification (ULOQ) | >200 µM | [4] |

| Intraday Coefficient of Variation (CV) | < 6.4% | [4] |

| Interday Coefficient of Variation (CV) | < 9.9% | [4] |

| Accuracy (Spike and Recovery) | 97.3% - 101.6% | [4] |

Table 2: Performance Metrics of a TMAO Quantification Assay using TMAO-d9.

Signaling Pathways and Experimental Workflows

TMAO exerts its pathological effects by modulating several key signaling pathways. The following diagrams, generated using the DOT language, illustrate these pathways and a typical experimental workflow for TMAO analysis.

Figure 1: Metabolic pathway of TMAO formation from dietary precursors.

Figure 2: Experimental workflow for TMAO quantification using TMAO-d9.

Figure 3: Simplified signaling pathways modulated by TMAO.

Conclusion

The use of Trimethylamine N-oxide-d9 as an internal standard has been instrumental in advancing our understanding of the role of TMAO in health and disease. The robust and reliable quantification of TMAO through stable isotope dilution LC-MS/MS provides the analytical rigor necessary for large-scale clinical studies and the development of novel diagnostic and therapeutic strategies. As research in this field continues to evolve, the methodologies and insights presented in this guide will serve as a valuable resource for scientists and clinicians working to unravel the complexities of the gut microbiome's impact on human health.

References

- 1. Impact of trimethylamine N-oxide (TMAO) metaorganismal pathway on cardiovascular disease - Zhao - Journal of Laboratory and Precision Medicine [jlpm.amegroups.org]

- 2. cdn.amegroups.cn [cdn.amegroups.cn]

- 3. Gut-Derived Metabolite, Trimethylamine-N-oxide (TMAO) in Cardio-Metabolic Diseases: Detection, Mechanism, and Potential Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. bevital.no [bevital.no]

- 5. A validated simple LC-MS/MS method for quantifying trimethylamine N-oxide (TMAO) using a surrogate matrix and its clinical application - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ClinicalTrials.gov [clinicaltrials.gov]

- 7. Plasma trimethylamine N-oxide (TMAO) levels predict future risk of coronary artery disease in apparently healthy individuals in the EPIC-Norfolk Prospective Population Study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. *Advances in Clinical and Experimental Medicine [advances.umw.edu.pl]

Methodological & Application

Application Note: Quantification of Trimethylamine N-oxide (TMAO) in Human Plasma by LC-MS/MS using a Deuterated Internal Standard

Abstract

Trimethylamine (B31210) N-oxide (TMAO) is a gut microbiota-dependent metabolite that has garnered significant attention as a biomarker for cardiovascular and chronic kidney diseases.[1] This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of TMAO in human plasma. The method utilizes a stable isotope-labeled internal standard, Trimethylamine N-oxide-d9 (TMAO-d9), to ensure high accuracy and precision. A simple protein precipitation step is employed for sample preparation, followed by a rapid chromatographic separation and detection using multiple reaction monitoring (MRM). This method is suitable for clinical research and drug development applications where reliable TMAO quantification is critical.

Introduction

TMAO is generated from dietary trimethylamine-containing compounds, such as choline (B1196258) and carnitine, through the metabolic activity of the gut microbiota and subsequent oxidation in the liver.[2][3] Elevated plasma levels of TMAO have been positively associated with an increased risk of major adverse cardiac events, including myocardial infarction, stroke, and death.[4] Therefore, the accurate and precise measurement of TMAO in biological matrices is of significant clinical interest.[4] LC-MS/MS offers high sensitivity and specificity for the quantification of small molecules like TMAO in complex biological samples.[5] The use of a stable isotope-labeled internal standard, such as TMAO-d9, is crucial for correcting for matrix effects and variations in sample processing and instrument response.

This application note provides a detailed protocol for the quantification of TMAO in human plasma using an Agilent 1260 Infinity LC system coupled to an Agilent 6490 triple quadrupole mass spectrometer.[1] The method has been validated for linearity, precision, and accuracy.

Experimental

Materials and Reagents

-

Trimethylamine N-oxide (TMAO) standard was purchased from Sigma-Aldrich.[1]

-

Trimethylamine N-oxide-d9 (TMAO-d9) was obtained from Cambridge Isotope Laboratories.[6]

-

Acetonitrile (B52724) (ACN), HPLC grade[1]

-

Ammonium (B1175870) acetate (B1210297), HPLC grade[1]

-

Formic acid, LC-MS grade[5]

-

Ultrapure water

Instrumentation

-

Liquid Chromatography: Agilent 1260 Infinity LC system[1]

-

Mass Spectrometry: Agilent 6490 triple quadrupole mass spectrometer with a positive electrospray ionization (ESI) source.[1]

-

Analytical Column: Gemini-NX C18 column (100 × 3 mm, 3 μm) from Phenomenex.[1]

Standard and Sample Preparation

Stock Solutions:

-

Prepare stock solutions of TMAO and TMAO-d9 in HPLC grade water at a concentration of 1 mg/mL.[1]

Working Solutions:

-

Prepare working solutions of TMAO by serially diluting the stock solution with a surrogate matrix or water to create calibration standards.[1]

-

Prepare a TMAO-d9 internal standard (IS) working solution at a concentration of 500 ng/mL.[1]

Sample Preparation:

-

To 50 µL of plasma sample, add 10 µL of the 500 ng/mL TMAO-d9 internal standard solution.[1]

-

Add 200 µL of acetonitrile to precipitate proteins.[1]

-

Vortex the mixture for 10 minutes at room temperature.[1]

-

Centrifuge at 14,000 rpm for 5 minutes at 4°C.[1]

-

Transfer 100 µL of the supernatant to a new tube.[1]

-

Add 100 µL of 30% acetonitrile solution.[1]

-

Transfer 100 µL of the final mixture to an HPLC vial for analysis.[1]

LC-MS/MS Method

Liquid Chromatography Conditions:

| Parameter | Value |

| Column | Gemini-NX C18 (100 × 3 mm, 3 μm)[1] |

| Mobile Phase A | 5 mM ammonium acetate in water[1] |

| Mobile Phase B | Acetonitrile[1] |

| Flow Rate | 0.3 mL/min[1] |

| Column Temperature | 40°C[1] |

| Injection Volume | 5 µL[1] |

| Gradient | 70% A at 0.00 min, linearly reducing to 20% A at 1.50 min, returning to 70% A at 2.7 min until 6.00 min.[1] |

Mass Spectrometry Conditions:

| Parameter | Value |

| Ionization Mode | Positive Electrospray Ionization (ESI)[1] |

| Monitoring Mode | Multiple Reaction Monitoring (MRM)[1] |

| Capillary Voltage | +3000 V[1] |

| Nozzle Voltage | +1500 V[1] |

| Nebulizer Gas | 20 psi[1] |

| Carrier Gas | 14 L/min at 200°C[1] |

| Sheath Gas | 10 L/min at 350°C[1] |

MRM Transitions:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) |

| TMAO | 76.2 | 58.2 | 20[1] |

| TMAO-d9 | 85.3 | 66.2 | 20[1] |

Results and Discussion

Method Performance

The developed LC-MS/MS method demonstrated excellent performance for the quantification of TMAO in human plasma.

Linearity and Sensitivity: The calibration curve for TMAO showed excellent linearity over a concentration range of 1 to 5,000 ng/mL.[1] The correlation coefficient (R²) was consistently greater than 0.996.[1] The lower limit of quantification (LLOQ) was established at 1 ng/mL using a 50 µL sample volume.[1]

Precision and Accuracy: The intra-day and inter-day precision and accuracy were evaluated using quality control (QC) samples at low, medium, and high concentrations.

| QC Level | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Accuracy (%) |

| Low | 1.40 - 7.62[1] | 1.65 - 7.15[1] | 91.99 - 105.52[1] | 96.36 - 111.43[1] |

| Medium | 1.40 - 7.62[1] | 1.65 - 7.15[1] | 91.99 - 105.52[1] | 96.36 - 111.43[1] |

| High | 1.40 - 7.62[1] | 1.65 - 7.15[1] | 91.99 - 105.52[1] | 96.36 - 111.43[1] |

Conclusion

This application note presents a simple, rapid, and reliable LC-MS/MS method for the quantification of TMAO in human plasma. The use of a deuterated internal standard ensures high accuracy and precision, making this method suitable for clinical research studies investigating the role of TMAO in cardiovascular and other diseases. The straightforward protein precipitation sample preparation protocol allows for high-throughput analysis.

Visualizations

References

- 1. A validated simple LC-MS/MS method for quantifying trimethylamine N-oxide (TMAO) using a surrogate matrix and its clinical application - PMC [pmc.ncbi.nlm.nih.gov]

- 2. sciex.com [sciex.com]

- 3. Simultaneous quantification of trimethylamine N-oxide, trimethylamine, choline, betaine, creatinine, and propionyl-, acetyl-, and l-carnitine in clinical and food samples using HILIC-LC-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Measurement of trimethylamine-N-oxide by stable isotope dilution liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. bevital.no [bevital.no]

Application Note and Protocol: Quantification of Trimethylamine N-oxide in Human Plasma using Trimethylamine N-oxide-d9 as an Internal Standard by LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Introduction

Trimethylamine (B31210) N-oxide (TMAO) is a gut microbiota-dependent metabolite that has garnered significant attention as a potential biomarker for cardiovascular diseases (CVD) and other metabolic disorders.[1][2] Accurate and reliable quantification of TMAO in plasma is crucial for clinical research and risk assessment.[2] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for this purpose, often employing a stable isotope-labeled internal standard to ensure accuracy.[2][3][4] This document provides a detailed protocol for the quantification of TMAO in human plasma using Trimethylamine N-oxide-d9 (TMAO-d9) as an internal standard.

Experimental Protocols

This section details the necessary reagents, equipment, and step-by-step procedures for sample preparation and LC-MS/MS analysis.

Materials and Reagents

-

Trimethylamine N-oxide (TMAO)

-

Trimethylamine N-oxide-d9 (TMAO-d9)

-

Methanol (HPLC grade)

-

Acetonitrile (B52724) (ACN, HPLC grade)

-

Formic acid

-

Water (HPLC grade)

-

Bovine Serum Albumin (BSA)

-

Phosphate-buffered saline (PBS)

-

Human plasma samples

Equipment

-

High-Performance Liquid Chromatography (HPLC) system

-

Triple quadrupole mass spectrometer

-

Centrifuge

-

Vortex mixer

-

Calibrated pipettes

Preparation of Stock and Working Solutions

-

TMAO Stock Solution (1 mg/mL): Accurately weigh and dissolve TMAO in HPLC grade water.

-

TMAO-d9 Stock Solution (1 mg/mL): Accurately weigh and dissolve TMAO-d9 in HPLC grade water.[2]

-

TMAO-d9 Internal Standard (IS) Working Solution:

-

Calibration Standards:

-

Due to the presence of endogenous TMAO in human plasma, an artificial surrogate matrix is recommended for the preparation of calibration curves.[1][2] This can be prepared by dissolving BSA in PBS at a concentration of approximately 40 mg/mL.[2]

-

Serially dilute the TMAO stock solution with the surrogate matrix to prepare calibration standards at various concentrations. A typical calibration curve ranges from 1 to 5,000 ng/mL.[2]

-

Sample Preparation: Protein Precipitation

This is a common and effective method for preparing plasma samples for TMAO analysis.[2][5][6]

-

To 50 µL of plasma sample, add 10 µL of the TMAO-d9 internal standard working solution (e.g., 500 ng/mL).[2]

-

Add 200 µL of ice-cold acetonitrile (ACN) to precipitate the proteins.[2]

-

Vortex the mixture for 10 minutes at room temperature.[2]

-

Centrifuge the samples at 14,000 rpm for 5 minutes at 4°C.[2]

-

Transfer 100 µL of the supernatant to a new tube.

-

Add 100 µL of 30% ACN solution to the supernatant.[2]

-

Transfer the final mixture to an HPLC vial for analysis.

Alternative Protein Precipitation Method:

-

To 20 µL of plasma or serum, add 80 µL of a 10 µM TMAO-d9 internal standard solution in methanol.[5][6]

-

The resulting supernatant is ready for LC-MS/MS analysis.[5][6]

LC-MS/MS Analysis

The following are typical parameters for the analysis of TMAO and TMAO-d9.

-

Chromatography: Hydrophilic Interaction Liquid Chromatography (HILIC) is often used for the separation of these polar compounds.

-

Column: Acquity UPLC BEH HILIC column (100 mm × 2.1 mm, 1.7 µm particle size) or similar.[7]

-

Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formic acid in water) is commonly employed.

-

Mass Spectrometry: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode is used.

-

Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The monitored transitions are:

Data Presentation

The following tables summarize the quantitative performance of the described method.

Table 1: Linearity of the Calibration Curve

| Analyte | Range (ng/mL) | Correlation Coefficient (R²) |

| TMAO | 1 - 5,000 | > 0.996 |

Table 2: Intra-day and Inter-day Precision and Accuracy

| Quality Control Sample | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |

| Low QC | 3 | 7.15 | 111.43 | 5.89 | 105.78 |

| Medium QC | 600 | 1.92 | 98.08 | 2.04 | 96.63 |

| High QC | 4000 | 1.65 | 96.36 | 2.11 | 97.54 |

Data adapted from a validated LC-MS/MS method.[2]

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the quantification of TMAO in plasma samples.

Caption: Experimental workflow for TMAO quantification.

Principle of Internal Standard Quantification

This diagram explains the logical relationship of using an internal standard for accurate quantification.

Caption: Principle of internal standard method.

References

- 1. A simplified LC-MS/MS method for the quantification of the cardiovascular disease biomarker trimethylamine-N-oxide and its precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A validated simple LC-MS/MS method for quantifying trimethylamine N-oxide (TMAO) using a surrogate matrix and its clinical application - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development and Validation of a Simple and Cost-Effective LC-MS/MS Method for the Quantitation of the Gut-Derived Metabolite Trimethylamine N-Oxide in Human Plasma of Healthy and Hyperlipidemic Volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. eathj.org [eathj.org]

- 5. Measurement of trimethylamine-N-oxide by stable isotope dilution liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. bevital.no [bevital.no]

- 7. Association between Plasma Trimethylamine N-Oxide Levels and Type 2 Diabetes: A Case Control Study - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for TMAO Analysis Using Trimethylamine N-oxide-d9

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the quantitative analysis of Trimethylamine (B31210) N-oxide (TMAO) in various biological matrices, utilizing Trimethylamine N-oxide-d9 (d9-TMAO) as a stable isotope-labeled internal standard for accurate quantification by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Introduction

Trimethylamine N-oxide (TMAO) is a gut microbiota-derived metabolite that has garnered significant attention as a potential biomarker for cardiovascular diseases.[1][2][3] Dietary precursors such as choline, betaine, and L-carnitine (B1674952) are metabolized by gut bacteria to trimethylamine (TMA), which is then absorbed and oxidized in the liver to TMAO.[1][4] Accurate and robust methods for TMAO quantification are crucial for clinical research and drug development. The use of a stable isotope-labeled internal standard like d9-TMAO is essential for correcting matrix effects and variations in sample processing, ensuring high precision and accuracy.[5]

Overview of Sample Preparation Techniques

The fundamental principle behind sample preparation for TMAO analysis is the efficient extraction of the small, polar TMAO molecule from complex biological matrices while removing interfering substances, primarily proteins. The most common and effective technique for plasma, serum, and tissue homogenates is protein precipitation. For urine samples, a simple dilution followed by filtration is often sufficient, although liquid-liquid extraction can also be employed.

Quantitative Data Summary

The following tables summarize key quantitative parameters for TMAO analysis using d9-TMAO across different biological matrices as reported in various studies.

Table 1: Plasma/Serum Sample Preparation and Analysis Parameters

| Parameter | Value | Reference |

| Sample Volume | 20 - 50 µL | [2][6][7] |

| Internal Standard (d9-TMAO) | 10 µM in Methanol (B129727) (80 µL) or 500 ng/mL (10 µL) | [6][7] |

| Precipitation Agent | Acetonitrile (B52724), Methanol, or Acetonitrile:Methanol (9:1) | [6][7][8] |

| Precipitation Agent to Sample Ratio | 4:1 to 5:1 (v/v) | [2][6][9] |

| Centrifugation | 14,000 - 20,000 x g for 5 - 10 min at 4°C | [6][7] |

| Linearity Range | 0.1 - 200 µM or 1 - 5,000 ng/mL | [1][7] |

| Lower Limit of Quantification (LLOQ) | 0.182 µmol/L or 1 ng/mL | [7][8] |

| Recovery | 91 - 107% | [8] |

| Inter-day/Intra-day CV (%) | < 10% | [6] |

Table 2: Urine Sample Preparation and Analysis Parameters

| Parameter | Value | Reference |

| Sample Dilution | 1:5 to 1:10 in water or mobile phase | [8] |

| Internal Standard (d9-TMAO) | Added to diluted sample | [8] |

| Extraction Method | Protein Precipitation or Liquid-Liquid Extraction (Hexane/Butanol) | [8][10] |

| Centrifugation (for precipitation) | 10,000 x g for 5 min | |

| Linearity Range | Up to 100 µmol/L | [8] |

| Recovery | 75.3% (TMA), 0.5% (TMAO) for LLE; >90% for precipitation | [8][10] |

Experimental Protocols

Protocol for Plasma/Serum Sample Preparation by Protein Precipitation

This protocol is a widely used and robust method for the extraction of TMAO from plasma or serum.

Materials:

-

Plasma or serum samples

-

Trimethylamine N-oxide-d9 (d9-TMAO) internal standard solution (e.g., 10 µM in methanol)

-

HPLC-grade methanol or acetonitrile, chilled at -20°C

-

Microcentrifuge tubes (1.5 mL)

-

Vortex mixer

-

Refrigerated microcentrifuge

-

HPLC vials with inserts

Procedure:

-

Thaw plasma or serum samples on ice.

-

Pipette 50 µL of the plasma/serum sample into a 1.5 mL microcentrifuge tube.

-

Add 10 µL of the 500 ng/mL d9-TMAO internal standard solution to each sample.[7]

-

Add 200 µL of ice-cold acetonitrile to precipitate proteins.[7]

-

Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.[6]

-

Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.

-

Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[7]

-

Carefully transfer 100 µL of the clear supernatant to a new microcentrifuge tube.

-

Mix the supernatant with 100 µL of 30% acetonitrile solution.[7]

-

Transfer the final mixture to an HPLC vial for LC-MS/MS analysis. Inject 5 µL into the system.[7]

Protocol for Urine Sample Preparation by Dilution and Precipitation

This is a straightforward method suitable for the analysis of TMAO in urine samples.

Materials:

-

Urine samples

-

d9-TMAO internal standard solution

-

HPLC-grade water

-

Acetonitrile

-

Microcentrifuge tubes (1.5 mL)

-

Vortex mixer

-

Microcentrifuge

-

HPLC vials with inserts

Procedure:

-

Thaw urine samples at room temperature and vortex to ensure homogeneity.

-

Dilute the urine sample 1:5 with HPLC-grade water (e.g., 20 µL urine + 80 µL water).[8]

-

Pipette 100 µL of the diluted urine into a 1.5 mL microcentrifuge tube.

-